4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with pyrrolidin-2-one, which undergoes a series of reactions to form the desired compound. The process involves the formation of intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on GABA receptors and its potential role in modulating neurological functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its action on GABA receptors. It acts as an agonist, preferentially activating delta-subunit-containing GABA receptors. This activation leads to increased inhibitory neurotransmission, which can result in sedative and hypnotic effects . The molecular targets include extrasynaptic GABA receptors, which are known to desensitize more slowly than synaptic receptors .
Comparison with Similar Compounds
Similar Compounds
Muscimol: An alkaloid with a similar GABA receptor agonist activity.
Ibotenic Acid: Another compound that interacts with GABA receptors but has a different pharmacological profile.
Uniqueness
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine is unique due to its high selectivity for delta-subunit-containing GABA receptors, which distinguishes it from other GABA agonists. This selectivity makes it particularly useful in studying the specific roles of these receptors in neurological functions .
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2 |
InChI Key |
BFFIACPYUHJBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=NO2 |
Origin of Product |
United States |
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